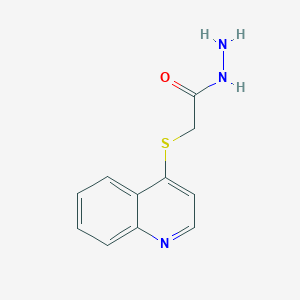

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Description

Properties

CAS No. |

885278-19-3 |

|---|---|

Molecular Formula |

C11H11N3OS |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

2-quinolin-4-ylsulfanylacetohydrazide |

InChI |

InChI=1S/C11H11N3OS/c12-14-11(15)7-16-10-5-6-13-9-4-2-1-3-8(9)10/h1-6H,7,12H2,(H,14,15) |

InChI Key |

OHRFIYJVBXXKSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide typically involves the reaction of quinoline derivatives with hydrazine and acetic acid. One common method includes the following steps :

Formation of Quinoline Derivative: The starting material, a quinoline derivative, is synthesized through classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group, forming quinolin-4-ylsulfanyl.

Hydrazide Formation: The final step involves the reaction of quinolin-4-ylsulfanyl with hydrazine hydrate and acetic acid under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods such as continuous flow synthesis and mechanochemical approaches . These methods enhance the yield and purity of the final product while reducing the reaction time and environmental impact.

Chemical Reactions Analysis

2.1. Oxidation Reactions

The phenolic hydroxyl group in the quinoline moiety can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically occurs under acidic or alkaline conditions .

2.2. Reduction Reactions

The imine group in hydrazone derivatives formed from condensation reactions can be reduced to amines using reagents such as sodium borohydride or lithium aluminum hydride. This step involves protonation of the imine nitrogen followed by hydride transfer .

2.3. Nucleophilic Substitution

The hydrazide moiety can participate in nucleophilic substitution with alkyl halides or acyl chlorides, enabling further functionalization. For example, alkylation or acylation of the hydrazide nitrogen is possible under basic conditions .

Key Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation (quinoline to quinone) | KMnO₄, H₂O₂ | Acidic or alkaline conditions | Quinone derivatives |

| Reduction (imine to amine) | NaBH₄, LiAlH₄ | Ethanol, reflux | Amines |

| Nucleophilic substitution | Alkyl halides, acyl chlorides | Basic conditions (e.g., K₂CO₃) | Alkylated/acylated hydrazides |

Biological Activity and Functionalization

The compound and its derivatives have been evaluated for antiviral and fungicidal activities. Functionalization through condensation with aldehydes or substitution reactions enhances target binding and bioactivity . For example, acylhydrazone derivatives show potent inhibition of enzymes and receptors, modulating cellular signaling pathways .

Research Findings

-

Synthetic Efficiency : Hydrazide formation typically achieves yields of 70–85% under optimized reflux conditions .

-

Stability and Purity : Purification often involves recrystallization or column chromatography, ensuring high purity for biological assays .

-

Structure-Activity Relationships : Substitution patterns on the quinoline ring and the hydrazone moiety significantly influence biological activity, as demonstrated in antiviral and fungicidal screening studies .

Scientific Research Applications

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide has a wide range of applications in scientific research :

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its potential anticancer and anti-inflammatory activities. It has shown promising results in inhibiting the growth of certain cancer cell lines.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide involves its interaction with specific molecular targets and pathways :

Antimicrobial Activity: The compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds share the hydrazide functional group but differ in their core heterocycles or substituents (Table 1).

Table 1: Structural Features of Comparable Hydrazide Derivatives

Key Observations :

- Quinoxaline-based derivatives (e.g., ) exhibit structural diversity through acetamide linkages, which may alter metabolic stability compared to hydrazides .

Key Observations :

- Yields for quinoline-based hydrazides (e.g., 77% in ) are comparable to those of coumarin and quinoxaline derivatives .

- Prolonged reaction times (4h vs. 2h) may improve conversion in bulkier substrates, as seen in quinoxaline derivatives .

Key Observations :

- The sulfanyl group in the main compound may contribute to antimycobacterial activity, as seen in MIC values of 0.26 mg/mL for related quinoline hydrazides .

- Anti-inflammatory activity is pronounced in thiazolidinone-linked hydrazides (81.14% inhibition), suggesting that cyclization of the hydrazide moiety enhances efficacy .

Physicochemical Properties

Melting points, solubility, and spectral data vary with structural modifications (Table 4).

Table 4: Physicochemical Properties

Key Observations :

Q & A

Q. How can in silico methods optimize pharmacokinetic properties of hydrazide-based leads?

- Methodological Answer : Use SwissADME to predict logP (<5), bioavailability radar, and GI absorption. MetaSite identifies metabolic hotspots (e.g., oxidation of quinoline rings ). Adjust lipophilicity via substituents (e.g., -Cl for increased logP ). MD simulations assess serum protein binding (e.g., albumin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.